molecular formula C10H16N2O2S B13068188 N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide

Cat. No.: B13068188
M. Wt: 228.31 g/mol
InChI Key: DKXHSQGYSJLYBF-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the reductive N-methylation of nitro compounds. This process is attractive due to its straightforward approach and the availability of inexpensive raw materials . The reaction conditions often involve hydrogenation and methylation steps, using catalysts and methylating agents such as methyl halides, methanol, or dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and amines, such as:

  • N-(3-(aminomethyl)benzyl)acetamidine
  • N-(4-methylphenyl)methanesulfonamide

Uniqueness

N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8-4-5-10(6-9(8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3

InChI Key

DKXHSQGYSJLYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C)CN

Origin of Product

United States

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